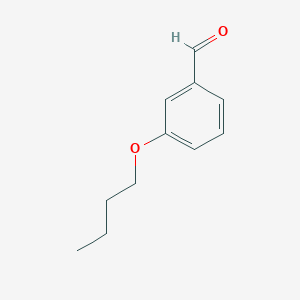
3-Butoxybenzaldehyde
Cat. No. B1271400
Key on ui cas rn:
30609-20-2
M. Wt: 178.23 g/mol
InChI Key: YESCIRFCEGIMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04968698
Procedure details


3-Hydroxybenzaldehyde (61 g) was added over 40 minutes to a suspension of sodium hydride (13.0 g) in dimethylformamide (700 cm3), the temperature of the reaction mixture being kept below 10° C. by means of a CO2 /oxitol bath. After stirring for 35 minutes, 1-bromobutane (73 g) was added dropwise over one hour and the mixture was then stirred at room temperature for 2.5 hours followed by heating at 85° C. for a further 2.5 hours. The resulting mixture was poured into ice water (1000 cm3) and was allowed to stand overnight before extracting with 40°-60° petrol/ether (3:1) (5×200 cm3). The combined organic layers were washed with 1M sodium hydroxide solution containing sodium chloride, dried over sodium sulphate, treated with activated charcoal, filtered and then evaporated down to give a golden brown mobile oil (79.7 g).




[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[H-].[Na+].Br[CH2:13][CH2:14][CH2:15][CH3:16]>CN(C)C=O>[CH2:13]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6])[CH2:14][CH2:15][CH3:16] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
61 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
73 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCC
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 35 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature of the reaction mixture being kept below 10° C. by means of a CO2 /oxitol bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was then stirred at room temperature for 2.5 hours
|
|
Duration
|
2.5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
before extracting with 40°-60° petrol/ether (3:1) (5×200 cm3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 1M sodium hydroxide solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated down
|
Outcomes


Product
Details
Reaction Time |
35 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OC=1C=C(C=O)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 79.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
